molecular formula C14H17Cl2NO2 B5667447 1-(1-AZEPANYL)-2-(2,4-DICHLOROPHENOXY)-1-ETHANONE

1-(1-AZEPANYL)-2-(2,4-DICHLOROPHENOXY)-1-ETHANONE

Cat. No.: B5667447
M. Wt: 302.2 g/mol
InChI Key: ZBAQSIOUHPHOPX-UHFFFAOYSA-N
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Description

1-(1-AZEPANYL)-2-(2,4-DICHLOROPHENOXY)-1-ETHANONE is a synthetic organic compound It is characterized by the presence of an azepane ring and a dichlorophenoxy group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-AZEPANYL)-2-(2,4-DICHLOROPHENOXY)-1-ETHANONE typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Dichlorophenoxy Group: This step involves the reaction of the azepane derivative with 2,4-dichlorophenol under suitable conditions to form the desired ether linkage.

    Formation of the Ethanone Backbone:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-AZEPANYL)-2-(2,4-DICHLOROPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(1-AZEPANYL)-2-(2,4-DICHLOROPHENOXY)-1-ETHANONE may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-AZEPANYL)-2-(2,4-DICHLOROPHENOXY)-1-ETHANONE would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Piperidinyl)-2-(2,4-dichlorophenoxy)-1-ethanone: Similar structure with a piperidine ring instead of an azepane ring.

    1-(1-Morpholinyl)-2-(2,4-dichlorophenoxy)-1-ethanone: Contains a morpholine ring instead of an azepane ring.

Uniqueness

1-(1-AZEPANYL)-2-(2,4-DICHLOROPHENOXY)-1-ETHANONE is unique due to the presence of the azepane ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(azepan-1-yl)-2-(2,4-dichlorophenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO2/c15-11-5-6-13(12(16)9-11)19-10-14(18)17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAQSIOUHPHOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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